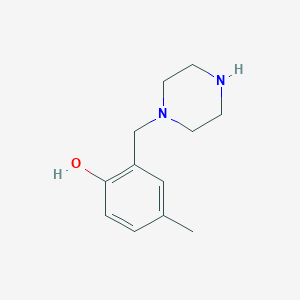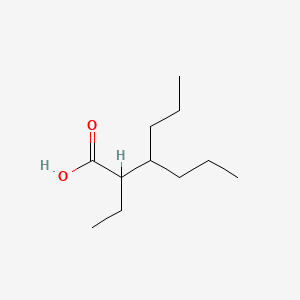
2-Ethyl-3-propylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-propylhexanoic acid is an organic compound with the molecular formula C₁₁H₂₂O₂ It is a carboxylic acid derivative, characterized by the presence of an ethyl group at the second carbon and a propyl group at the third carbon of the hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-propylhexanoic acid typically involves the alkylation of hexanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where hexanoic acid is reacted with ethyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-propylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The hydrogen atoms on the alkyl chains can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Ethyl-3-propylhexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-propylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The alkyl chains may also play a role in modulating the compound’s hydrophobic interactions and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexanoic acid: Similar structure but lacks the propyl group.
3-Propylhexanoic acid: Similar structure but lacks the ethyl group.
Hexanoic acid: The parent compound without any alkyl substitutions.
Uniqueness
2-Ethyl-3-propylhexanoic acid is unique due to the presence of both ethyl and propyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
58888-88-3 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-ethyl-3-propylhexanoic acid |
InChI |
InChI=1S/C11H22O2/c1-4-7-9(8-5-2)10(6-3)11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13) |
Clé InChI |
UKUJQFOALOORDE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)
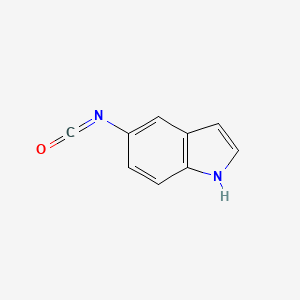
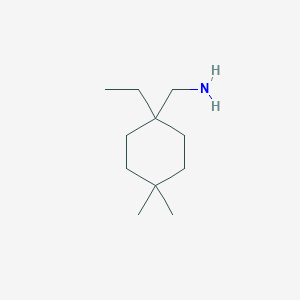
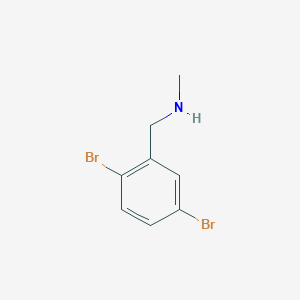



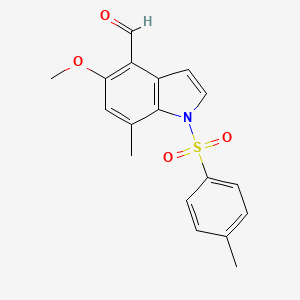
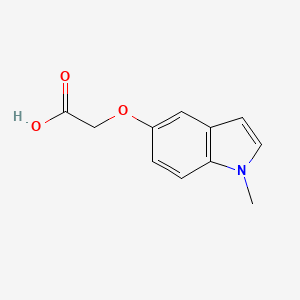

amine](/img/structure/B13530308.png)

![rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine](/img/structure/B13530319.png)
